molecular formula C17H15NO4 B13678577 Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate

Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate

Cat. No.: B13678577
M. Wt: 297.30 g/mol
InChI Key: IMSANSFERZSDHK-UHFFFAOYSA-N
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Description

Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a diphenylmethylene group attached to an aminooxy moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate typically involves the reaction of diphenylmethyleneamine with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the diphenylmethyleneaminooxy group into various molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyleneaminooxy group can form stable complexes with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate include:

Uniqueness

What sets this compound apart is its unique combination of the diphenylmethylene and aminooxy groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

3-O-(benzhydrylideneamino) 1-O-methyl propanedioate

InChI

InChI=1S/C17H15NO4/c1-21-15(19)12-16(20)22-18-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

IMSANSFERZSDHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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